1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole
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Overview
Description
1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . Thiophene, on the other hand, is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry . The combination of these two moieties in this compound results in a compound with potentially unique and beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene or benzimidazole rings.
Substitution: Functionalized derivatives with various substituents on the benzimidazole or thiophene rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole can be compared with other similar compounds, such as:
1-Methyl-2-thiophen-2-yl-1H-benzoimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylbenzimidazole: Lacks the thiophene ring, resulting in different chemical and biological activities.
Thiophene-2-carboxaldehyde: Contains only the thiophene moiety, used as a precursor in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H12N2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-ethyl-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 |
InChI Key |
MODUAZNRGDRCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Origin of Product |
United States |
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